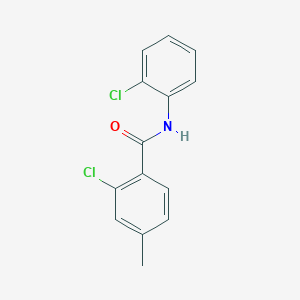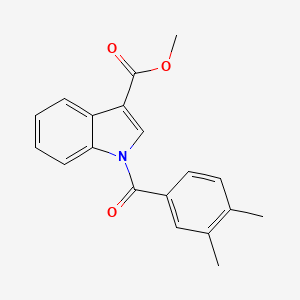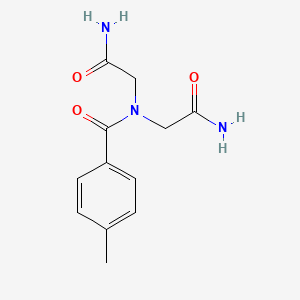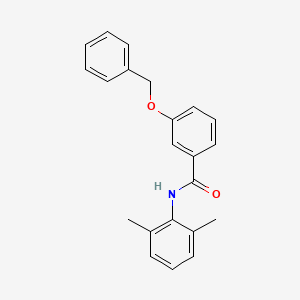![molecular formula C10H11F3N2OS B5873386 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone, also known as TIE or TIE-2 inhibitor, is a small molecule drug that has been extensively studied for its potential in cancer therapy. TIE-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. TIE-2 inhibitors like TIE-2 are believed to inhibit tumor growth by blocking the formation of new blood vessels that supply nutrients and oxygen to the tumor cells.
Mecanismo De Acción
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor exerts its anti-cancer effects by blocking the activation of this compound-2 receptor tyrosine kinase. This compound-2 is expressed on the surface of endothelial cells, which line the inner surface of blood vessels. This compound-2 activation by its ligand, angiopoietin-1, promotes angiogenesis and blood vessel stabilization. In cancer, this compound-2 activation can lead to the formation of new blood vessels that supply nutrients and oxygen to the tumor cells. This compound-2 inhibitor blocks this process by inhibiting this compound-2 activation and thus blocking angiogenesis.
Biochemical and Physiological Effects
This compound-2 inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compound-2 inhibitor has been shown to inhibit angiogenesis, reduce tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. This compound-2 inhibitor has also been shown to have anti-inflammatory effects and to reduce edema in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. This compound-2 inhibitor can be tested in vitro and in vivo to study its effects on cancer cells and tumors. However, this compound-2 inhibitor has several limitations for lab experiments. It has low solubility in water, which can limit its bioavailability in vivo. This compound-2 inhibitor can also have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor research. One area of interest is the development of this compound-2 inhibitor as a combination therapy with other anti-cancer drugs. This compound-2 inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, and further studies are needed to explore its potential in combination therapy. Another area of interest is the development of this compound-2 inhibitor as a targeted therapy for specific cancer types. This compound-2 expression is elevated in several cancer types, and further studies are needed to explore the potential of this compound-2 inhibitor as a targeted therapy for these cancers. Finally, the development of more potent and selective this compound-2 inhibitors is an area of ongoing research, which may lead to the development of more effective anti-cancer drugs.
Métodos De Síntesis
The synthesis of 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The most common method for synthesizing this compound-2 inhibitor involves the use of a palladium-catalyzed coupling reaction between 2-bromo-2-(trifluoromethyl)imidazolidine and 2-thiophenecarboxylic acid. The resulting product is then subjected to further purification steps to obtain the final this compound-2 inhibitor compound.
Aplicaciones Científicas De Investigación
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has been extensively studied for its potential in cancer therapy. Several preclinical studies have shown that this compound-2 inhibitor can inhibit tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and melanoma. This compound-2 inhibitor has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
1-thiophen-2-yl-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)9(14-3-4-15-9)6-7(16)8-2-1-5-17-8/h1-2,5,14-15H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNDTZWUWZSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)(CC(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)


![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)


